molecular formula C13H12O3 B1424950 4-methyl-7-propionyl-2H-chromen-2-one CAS No. 1255147-07-9

4-methyl-7-propionyl-2H-chromen-2-one

Cat. No.: B1424950
CAS No.: 1255147-07-9
M. Wt: 216.23 g/mol
InChI Key: GCGMZBBHLTXDMF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 4-methyl-7-propionyl-2H-chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction typically requires elevated temperatures and prolonged reaction times. recent advancements have introduced more environmentally friendly protocols, such as mechanochemical Pechmann condensation using a high-speed ball mill mixer at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann condensation reactions. The use of catalysts like indium chloride (InCl3) has been shown to improve yields and reduce reaction times. The process is optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone structure, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and other derivatives with modified functional groups .

Properties

IUPAC Name

4-methyl-7-propanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMZBBHLTXDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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